N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(Hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide-derived compound featuring a piperidine ring substituted with a hydroxyimino (oxime) group at the 4-position. The sulfonyl group bridges the piperidine moiety to a phenyl ring, which is further substituted with an acetamide group at the para position.
Properties
IUPAC Name |
N-[4-(4-hydroxyiminopiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-10(17)14-11-2-4-13(5-3-11)21(19,20)16-8-6-12(15-18)7-9-16/h2-5,18H,6-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKQLQAGPYZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(=NO)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N3O4S, with a molecular weight of 311.36 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities .
Antibacterial Activity
Research indicates that compounds with sulfonamide moieties often exhibit significant antibacterial properties. In one study, various derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives demonstrated strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM for Gram-positive strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (μM) | Target Bacteria |
|---|---|---|
| Compound A | 15.625 | S. aureus |
| Compound B | 62.5 | E. coli |
| Compound C | 31.108 | Enterococcus faecalis |
Antifungal Activity
The antifungal properties of this compound have also been explored. A study reported that certain derivatives exhibited moderate antifungal activity against Candida albicans, with IC50 values indicating effective inhibition of biofilm formation without affecting planktonic cells . This suggests a potential mechanism involving quorum sensing inhibition.
Table 2: Antifungal Activity Against Candida albicans
| Compound Name | IC50 (μM) | Biofilm Inhibition (%) |
|---|---|---|
| Compound D | 50.0 | 75 |
| Compound E | 40.0 | 70 |
Anticancer Activity
The compound has shown promise as an anticancer agent in various studies. For instance, a series of related compounds demonstrated antiproliferative effects on HCT-116 colon carcinoma cells, with submicromolar inhibitory concentrations observed in vitro . The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring significantly influenced the anticancer activity.
Case Study: HCT-116 Cell Line
In one study, the antiproliferative activity was assessed using the MTT assay, revealing that several derivatives exhibited IC50 values below 1 μM, indicating potent activity against cancer cell proliferation.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal biofilm formation.
- Disruption of Quorum Sensing : By inhibiting communication between microbial cells, the compound could reduce biofilm formation and enhance susceptibility to other antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide is primarily explored for its potential as a therapeutic agent. Its design suggests possible applications in:
- Anticancer Research : The compound's sulfonamide group could play a role in inhibiting enzymes that are overactive in certain cancers, making it a candidate for further investigation in oncology.
- Antimicrobial Activity : Compounds with similar structures have shown promise against various bacterial strains. Preliminary studies could focus on its efficacy against resistant bacteria.
Biochemical Studies
The compound is utilized in proteomics and biochemical assays due to its ability to interact with specific biomolecules. It can serve as:
- Inhibitors : Targeting specific enzymes or receptors involved in disease pathways.
- Probes : For studying biological processes at the molecular level.
Drug Development
The compound's structural characteristics make it suitable for modification and optimization in drug design. Researchers can explore:
- Structure-Activity Relationship (SAR) : Understanding how changes to the compound's structure affect its biological activity.
- Formulation Studies : Investigating its stability and compatibility with various drug delivery systems.
Case Study 1: Anticancer Potential
A study examining the effects of sulfonamide derivatives on cancer cell lines indicated that modifications similar to those found in this compound resulted in significant cytotoxicity against breast cancer cells. Further research is required to elucidate the mechanisms involved.
Case Study 2: Antimicrobial Activity
Research conducted on sulfonamide compounds has demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. Initial assays with this compound showed promising results, warranting further exploration into its antimicrobial properties.
Summary Table of Applications
| Application Area | Description | Current Status |
|---|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial agent | Preclinical studies |
| Biochemical Studies | Used as inhibitors and probes in proteomics | Ongoing research |
| Drug Development | Explored for SAR and formulation compatibility | In development |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical profiles of N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide can be contextualized by comparing it to structurally related sulfonamide-acetamide hybrids (Table 1).
Table 1: Structural and Functional Comparison with Analogues
Key Research Findings
Piperidine/Piperazine Substituents: The presence of a 4-methylpiperazine (Compound 35) enhances analgesic activity, likely due to improved receptor binding via the basic nitrogen and methyl group . Piperazine derivatives (e.g., Compound 37) exhibit anti-hypernociceptive activity, suggesting that nitrogen-rich heterocycles modulate inflammatory pathways .
Sulfonamide Linker and Aromatic Systems :
- Acetylsulfadiazine (pyrimidine-substituted) demonstrates antimicrobial activity, highlighting the importance of heteroaromatic systems in sulfonamide drugs . The target compound’s piperidine-oxime system lacks this heteroaromaticity, which may shift its therapeutic application away from antimicrobial uses.
- Morpholine-containing analogues () exhibit increased polarity, which could improve aqueous solubility but reduce membrane permeability compared to the target compound’s piperidine-oxime scaffold.
Electronic and Steric Effects: Fluorophenyl derivatives () leverage fluorine’s electron-withdrawing effects to enhance metabolic stability and binding affinity. The hydroxyimino group, while polar, may confer susceptibility to enzymatic degradation (e.g., hydrolysis or oxidation), limiting bioavailability . The target compound’s unsubstituted phenyl ring may favor peripheral activity.
Contradictions and Limitations
- Activity vs. Solubility Trade-offs : While piperazine derivatives (e.g., Compound 35) show strong analgesic activity, their high polarity may restrict CNS penetration. The target compound’s oxime group could balance polarity and lipophilicity, but this remains speculative without experimental data .
- Metabolic Stability: Fluorinated and heteroaromatic analogues () prioritize stability, whereas the hydroxyimino group’s reactivity (e.g., tautomerism or oxidation) may pose challenges in drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide?
- Methodology : The compound can be synthesized via sulfonylation of a phenylacetamide precursor with a substituted piperidine. A typical protocol involves reacting 4-aminophenylacetamide with 4-(hydroxyimino)piperidine-1-sulfonyl chloride in a polar solvent (e.g., water or THF) under basic conditions (pH 8–9, adjusted with NaHCO₃). Post-reaction acidification (pH 2–3 with HCl) precipitates the product, which is purified via recrystallization (methanol/water) .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-sulfonylated derivatives.
Q. How can the compound’s purity and structural integrity be validated?
- Analytical Techniques :
- NMR : Confirm substituent positions (e.g., sulfonyl and hydroxyimino groups) via ¹H/¹³C chemical shifts.
- Mass Spectrometry : Verify molecular weight (e.g., [M+H⁺]⁺ peak) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the hydroxyimino group) .
- Data Table :
| Parameter | Expected Value (Example) |
|---|---|
| Molecular Formula | C₁₃H₁₈N₃O₄S |
| Melting Point | 180–185°C (decomposes) |
| λmax (UV-Vis) | 265 nm (π→π* transition) |
Q. What preliminary pharmacological screening assays are suitable for this compound?
- In Vitro Assays :
- Cyclooxygenase (COX) Inhibition : Test for analgesic potential using COX-1/COX-2 enzyme inhibition assays (IC₅₀ comparison to paracetamol) .
- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.
- Dosage : Start with 10–100 µM concentrations in cell-based assays, adjusting based on cytotoxicity (MTT assay).
Advanced Research Questions
Q. How does the hydroxyimino group influence structure-activity relationships (SAR) in related N-phenylacetamide sulfonamides?
- SAR Insights :
- The hydroxyimino group enhances hydrogen-bonding with target enzymes (e.g., COX-2), as seen in analogues like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide, which showed anti-hypernociceptive activity .
- Compare with analogues lacking the hydroxyimino group (e.g., N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide) to isolate its contribution to potency .
- Experimental Design : Perform molecular docking simulations (e.g., AutoDock Vina) to map interactions with COX-2’s active site, followed by mutagenesis studies to validate key residues.
Q. How can conflicting reports on in vivo efficacy of sulfonamide acetamides be resolved?
- Contradiction Analysis :
- Example Issue : Discrepancies in analgesic ED₅₀ values across studies may arise from bioavailability differences (e.g., solubility in animal models).
- Resolution :
- Standardize formulations (e.g., PEG-400/water for improved solubility).
- Use pharmacokinetic profiling (LC-MS/MS) to measure plasma/tissue concentrations post-administration .
Q. What computational strategies predict metabolic stability and toxicity?
- Approach :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and hepatotoxicity.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation via CYP3A4) using Schrödinger’s MetaSite .
- Validation : Compare predictions with in vitro microsomal stability assays (rat/human liver microsomes).
Methodological Challenges and Solutions
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Protocol :
- Use slow evaporation from ethanol/water (1:1) to obtain single crystals.
- Resolve disorder in the hydroxyimino group by collecting data at low temperature (100 K) .
- Data Table :
| Crystallographic Parameter | Value (Example) |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Dihedral Angle (Piperidine vs. Phenyl) | 83.2° |
Q. What analytical techniques resolve degradation products during stability studies?
- HPLC-MS/MS Method :
- Column: C18 (3.5 µm, 150 × 4.6 mm).
- Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.
- Detect hydrolyzed products (e.g., free sulfonamide or acetamide fragments) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
